



Application Note: HPLC-MS Analysis of Broussoflavonol G

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Compound of Interest		
Compound Name:	Broussoflavonol G	
Cat. No.:	B15610082	Get Quote

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Introduction

Broussoflavonol G is a prenylated flavonoid found in plants of the Moraceae family, such as Broussonetia papyrifera.[1] Like other flavonoids, it is investigated for its potential biological activities, including antioxidant and antiproliferative effects. Accurate and sensitive analytical methods are crucial for the pharmacokinetic studies, quality control of herbal preparations, and elucidation of its biological roles. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the qualitative and quantitative analysis of Broussoflavonol G due to its high selectivity and sensitivity. This application note provides a detailed protocol for the HPLC-MS analysis of Broussoflavonol G.

Experimental Protocols Sample Preparation

A robust sample preparation protocol is essential for accurate analysis. The following is a general procedure for extracting **Broussoflavonol G** from plant material:

- Extraction:
 - Weigh 1 gram of dried and powdered plant material.
 - Add 20 mL of 80% methanol in water.



- Sonicate for 30 minutes at room temperature.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Collect the supernatant. Repeat the extraction process on the residue twice more.
- Combine the supernatants.
- Purification:
 - The combined supernatant can be concentrated under reduced pressure.
 - The residue is then redissolved in a suitable solvent (e.g., methanol) and filtered through a
 0.22 µm syringe filter before injection into the HPLC system.

HPLC-MS Method

The separation and detection of **Broussoflavonol G** can be achieved using a reversed-phase HPLC method coupled to a mass spectrometer.

Instrumentation:

- HPLC system with a binary pump, autosampler, and column oven.
- Mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

Chromatographic Conditions:



Parameter	Value
Column	C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μL

Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	ESI Positive and Negative
Capillary Voltage	3.5 kV
Drying Gas Temperature	350 °C
Drying Gas Flow	10 L/min
Nebulizer Pressure	40 psi
Fragmentor Voltage	135 V
Skimmer Voltage	65 V
Collision Energy	20-40 eV (for MS/MS)

Data Presentation

The following tables summarize the expected quantitative data for the HPLC-MS analysis of **Broussoflavonol G**.



Table 1: Mass Spectrometric Data for Broussoflavonol G

Compound	Molecular Formula	Molecular Weight (g/mol)	Precursor Ion [M+H]+ (m/z)	Precursor Ion [M-H] ⁻ (m/z)
Broussoflavonol G	С30Н34О7	506.6	507.23	505.22

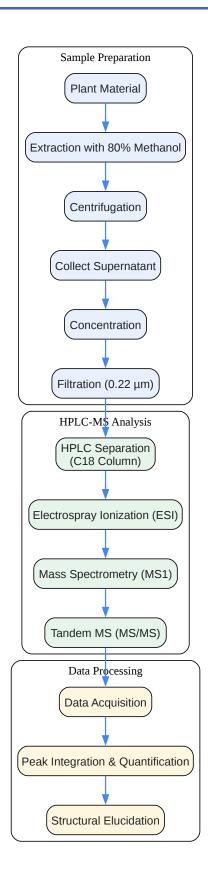
Table 2: Expected Product Ions from MS/MS Fragmentation of Broussoflavonol G

Precursor Ion (m/z)	Collision Energy (eV)	Major Product Ions (m/z)	Proposed Neutral Loss
507.23 [M+H]+	25	451.17, 395.11, 327.09	C ₄ H ₈ (56), C ₈ H ₁₆ (112), C ₈ H ₁₆ + C ₄ H ₈ (168)
505.22 [M-H] ⁻	30	449.16, 393.10, 325.08	C ₄ H ₈ (56), C ₈ H ₁₆ (112), C ₈ H ₁₆ + C ₄ H ₈ (168)

Note: The product ions are predicted based on the known fragmentation patterns of prenylated flavonoids, which typically involve the loss of prenyl groups (C₅H₈, 68 Da) or butene (C₄H₈, 56 Da) from the prenyl side chains.

Mandatory Visualization

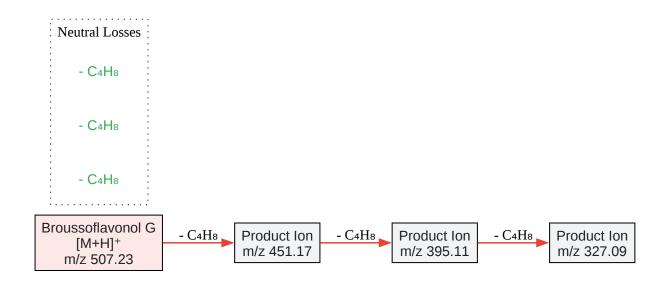




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Caption: Experimental workflow for HPLC-MS analysis of **Broussoflavonol G**.





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Caption: Proposed fragmentation of **Broussoflavonol G** in positive ESI mode.

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References

- 1. researchgate.net [researchgate.net]
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